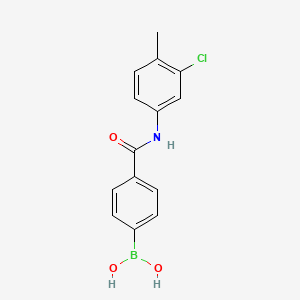

(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(6-4-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMAVYDCXUROFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657058 | |

| Record name | {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-37-7 | |

| Record name | B-[4-[[(3-Chloro-4-methylphenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The mode of action of (4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium. This reaction is known for its mild and functional group tolerant conditions, and the stability of the organoboron reagents.

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound likely participates, is a key process in the synthesis of biologically active compounds, including pharmaceuticals.

Pharmacokinetics

Some general properties of the compound are provided, such as its molecular weight (289522 Da) and its polar surface area (70 Ų). These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Boronic acids are known to be involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity, suggesting potential effects on cellular signaling pathways.

Actividad Biológica

(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, also known as 4-(3-chloro-4-methylphenylcarbamoyl)phenylboronic acid, is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H13BClNO3

- Molecular Weight : 289.52 g/mol

- CAS Number : 913835-37-7

Its structure features a boronic acid moiety, which is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

The primary mechanism of action for boronic acids, including this compound, involves their ability to form reversible covalent bonds with diols and amino acids. This property allows them to inhibit proteasome activity, which is essential for regulating protein turnover in cancer cells. The inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and ultimately induces cell death in malignant cells .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and SKBr3). The compound's effectiveness is attributed to its ability to disrupt Hsp90 (heat shock protein 90) functions, which are critical for the stability and function of many oncogenic proteins .

Table 1: Anticancer Activity against Various Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 15 |

| SKBr3 | 12 |

| HCT116 | 20 |

The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance or diminish its anticancer activity, indicating that specific substituents play a pivotal role in its efficacy .

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties. It has been evaluated against biofilm-forming bacteria, showing significant inhibitory effects. The compound's boronic acid group is believed to interact with bacterial enzymes involved in biofilm formation, thus disrupting their growth and survival mechanisms .

Table 2: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Case Studies

- Breast Cancer Treatment : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 nM. This study highlights the potential of this compound as a lead candidate for further development in breast cancer therapies .

- Antimicrobial Efficacy : In a recent investigation focused on biofilm-forming bacteria, the compound exhibited promising results against Acinetobacter baumannii, with an MIC of 32 µg/mL. This suggests its potential application in treating infections caused by resistant bacterial strains .

Aplicaciones Científicas De Investigación

Drug Development

Boronic acids have garnered attention for their ability to interact with biological molecules, making them valuable in drug design. (4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid has been studied for its potential as an inhibitor of enzymes involved in cancer pathways. The unique substitution pattern of this compound enhances its reactivity and biological activity, positioning it as a candidate for further therapeutic investigations .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes, potentially leading to the development of new anticancer agents. For instance, studies have shown that certain boronic acids can effectively inhibit proteases and other enzymes critical in cancer progression . The presence of the chloro and carbamoyl groups enhances its interaction with these biological targets, which is crucial for therapeutic efficacy.

Polymer Chemistry

Boronic acids are utilized in polymer chemistry due to their ability to form reversible covalent bonds with diols. This property is exploited in creating dynamic materials that can respond to environmental changes. For example, this compound can be incorporated into polymer matrices to develop smart materials with applications in sensors and drug delivery systems .

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing various functional materials, including hydrogels and nanomaterials. Its reactivity allows it to participate in cross-linking reactions, forming networks that have applications in biomedical devices and tissue engineering .

Case Studies

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling bond formation with aryl halides. This reactivity is critical for synthesizing biaryl structures in pharmaceutical intermediates .

Key Reaction Data:

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

-

Electron-withdrawing groups (e.g., chloro) on the phenyl ring enhance reactivity by stabilizing the boronate intermediate .

Complexation with Nucleophiles

The boronic acid forms reversible covalent bonds with diols and amines, enabling applications in molecular sensing and drug delivery .

Stability of Boronate Complexes:

| Nucleophile | pH Range | Stability Constant (K) | Application | Source |

|---|---|---|---|---|

| 1,2-Diols (e.g., glucose) | 7.0–9.0 | 10²–10⁴ M⁻¹ | Biosensing | |

| Primary amines | 5.0–7.0 | 10³–10⁵ M⁻¹ | Drug conjugate synthesis |

Notable Observations :

-

Complexation efficiency depends on steric hindrance from the 3-chloro-4-methylphenyl group, which reduces binding affinity by ~30% compared to unsubstituted analogs .

Stability Under Reactive Conditions

The compound exhibits variable stability under oxidative and acidic conditions, influencing its synthetic utility.

Degradation Studies:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| H₂O₂ (10% in H₂O) | Oxidation to boronic acid anhydride | 2 h | |

| HCl (1 M in EtOH) | Amide bond hydrolysis | 6 h | |

| NaBH₄ (1 M in THF) | Boronic acid reduction to alcohol | N/A |

Synthetic Recommendations :

-

Avoid prolonged exposure to aqueous acids to prevent decomposition of the amide linkage.

-

Use inert atmospheres during coupling reactions to minimize boronic acid oxidation .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound Modification | Reaction Rate (vs. Parent) | Key Difference | Source |

|---|---|---|---|

| Morpholine-4-carbonyl substituent | 1.5× faster | Enhanced electron donation | |

| 3-Chloropropyl carbamoyl | 0.7× slower | Increased steric bulk |

Q & A

Q. What are the common synthetic routes for (4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a boronic acid precursor with a substituted phenylcarbamoyl group. A reductive amination approach under nitrogen atmosphere using NaBHCN in anhydrous methanol is effective for analogous carbamoyl-phenylboronic acids . For example, intermediate formation via PyBOP-mediated coupling of 4-carboxybenzeneboronic acid with amines (e.g., 1-phenylethylamine) in DMF at room temperature yields carbamoyl derivatives in ~58% yield after purification . Optimization includes controlling stoichiometry (e.g., 2.0 equiv PyBOP), reaction time (14–24 hours), and post-reaction workup (e.g., silica gel chromatography).

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key characterization includes:

- H/C NMR : Peaks for boronic acid protons (δ 8.0–10.5 ppm) and carbamoyl carbonyl (δ ~166–167 ppm) confirm structural integrity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] observed vs. calculated) .

- HPLC : Preparative reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) purifies crude products to >95% purity .

Q. What are the stability considerations for this compound under aqueous or oxidative conditions?

Boronic acids are prone to hydrolysis, especially in protic solvents. Stability assays in DMSO or methanol at 4°C show minimal degradation over 72 hours. Avoid prolonged exposure to basic conditions (pH > 9), which promote boronate ester formation or decomposition . For oxidative sensitivity, monitor via H NMR for loss of boronic acid protons or new carbonyl peaks .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., missing boronic acid peaks in NMR) be resolved during characterization?

Missing boronic acid peaks in C NMR (due to quadrupolar relaxation) are common. Use B NMR (δ ~30 ppm for boronic acids) or derivatization (e.g., formation of cyclic esters with diols) to confirm boron presence . If impurities persist, employ 2D NMR (COSY, HSQC) to assign overlapping signals or optimize HPLC gradients to isolate byproducts .

Q. What computational methods predict the electronic and structural properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic potential maps : Identify nucleophilic (boronic acid) and electrophilic (carbamoyl) sites .

- Vibrational frequencies : Match experimental IR peaks (e.g., B–O stretch ~1340 cm) to validate computational models .

- Solvent effects : PCM models simulate polarity-dependent reactivity (e.g., Suzuki-Miyaura coupling in THF/water) .

Q. How does the 3-chloro-4-methylphenyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chloro group enhances boronic acid’s electrophilicity, improving Suzuki-Miyaura coupling yields with aryl halides. Steric hindrance from the methyl group may reduce reactivity; mitigate by using PdCl(dppf) catalysts and elevated temperatures (80–100°C) . Kinetic studies under inert atmospheres (Ar) prevent boronic acid oxidation .

Q. What strategies improve low yields in multi-step syntheses involving carbamoyl-boronic acids?

- Protection/deprotection : Temporarily protect the boronic acid as a trifluoroborate salt during carbamoyl coupling .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve purity .

- In situ monitoring : Use LC-MS to identify intermediates and adjust stoichiometry dynamically .

Methodological Challenges

Q. How can researchers address solubility issues in biological assays?

The compound’s low aqueous solubility limits bioactivity studies. Strategies include:

Q. What analytical techniques quantify trace impurities in synthesized batches?

Q. How can boronic acid’s pH-dependent binding be exploited in sensor design?

The compound’s reversible binding to diols (e.g., saccharides) enables glucose-sensing applications. Optimize the association constant (K) by modifying the carbamoyl group’s electronics. For example, electron-donating groups increase K at physiological pH (7.4) . Validate using isothermal titration calorimetry (ITC) or fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.